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molecular formula C16H17NO2 B8768520 2-(2-Carbazol-9-yl-ethoxy)-ethanol

2-(2-Carbazol-9-yl-ethoxy)-ethanol

Cat. No. B8768520
M. Wt: 255.31 g/mol
InChI Key: VNZXSJQNVSXVND-UHFFFAOYSA-N
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Patent
US06733883B2

Procedure details

To a flask containing 100 ml benzene, 100 ml 50% NaOH, was added carbazole (2) (20 g, 0.12 mmol), 4 g benzyltriethylammonium chloride (TEBA), 1 g of NaI and 2-[2-(2-chloroethoxy)-ethoxy]-tetrahydropyran (3) (38 g, 0.12 mmol) under N2. The mixture was refluxed for 6 h.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH:3]1[C:15]2[NH:14][C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7]=2[CH:6]=[CH:5][CH:4]=1.[Na+].[I-].Cl[CH2:19][CH2:20][O:21][CH2:22][CH2:23][O:24]C1CCCCO1>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.C1C=CC=CC=1>[CH:12]1[C:13]2[N:14]([CH2:19][CH2:20][O:21][CH2:22][CH2:23][OH:24])[C:15]3[C:7](=[CH:6][CH:5]=[CH:4][CH:3]=3)[C:8]=2[CH:9]=[CH:10][CH:11]=1 |f:0.1,3.4,6.7|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3NC12
Name
Quantity
1 g
Type
reactant
Smiles
[Na+].[I-]
Name
Quantity
38 g
Type
reactant
Smiles
ClCCOCCOC1OCCCC1
Name
Quantity
4 g
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 6 h.
Duration
6 h

Outcomes

Product
Name
Type
Smiles
C1=CC=CC=2C3=CC=CC=C3N(C12)CCOCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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